![molecular formula C13H6ClF4N3 B2488735 3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 311799-07-2](/img/structure/B2488735.png)

3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

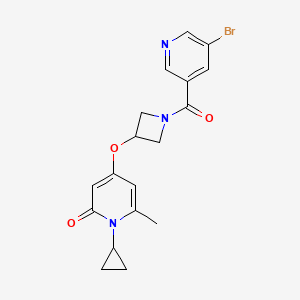

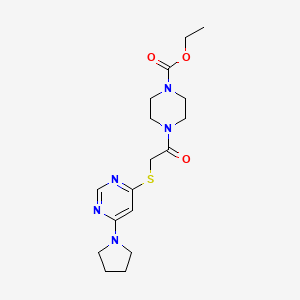

3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that belongs to the class of triazolopyridine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- A novel approach for the synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines, which are structurally related to the chemical , has been developed using microwave irradiation. This technique is notable for its efficiency and has potential applications in the synthesis of various bioactive compounds, including 3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Yang et al., 2015).

Applications in Agriculture

- Derivatives of [1,2,4]triazolo[4,3-a]pyridine, akin to the compound of interest, have been shown to possess significant herbicidal activity, suggesting potential applications in agriculture for controlling weed growth and maintaining crop health (Moran, 2003).

Structural Analysis and Crystallography

- In-depth structural and crystallography studies have been conducted on various [1,2,4]triazolo[4,3-a]pyridine derivatives. This includes the use of X-ray diffraction and NMR techniques, providing a deeper understanding of their molecular structure, which is crucial for potential pharmaceutical applications (El-Kurdi et al., 2021).

Antifungal and Anticancer Properties

- Certain [1,2,4]triazolo[4,3-a]pyridine derivatives, closely related to the compound , have shown weak antifungal activity, hinting at potential applications in the development of new antifungal agents (Yang et al., 2015).

- Some derivatives also exhibit notable anticancer effects, suggesting their potential use in cancer treatment strategies (Dolzhenko et al., 2008).

Novel Synthesis Methods

- Innovative methods for synthesizing [1,2,4]triazolo[4,3-a]pyridines have been explored, such as the use of palladium-catalyzed reactions and metal-free synthesis. These methods could be adapted for the efficient synthesis of 3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Reichelt et al., 2010).

Propiedades

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF4N3/c14-8-2-1-3-9(15)11(8)12-20-19-10-5-4-7(6-21(10)12)13(16,17)18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDIJLRIZVJIHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326646 |

Source

|

| Record name | 3-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

311799-07-2 |

Source

|

| Record name | 3-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)

![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)